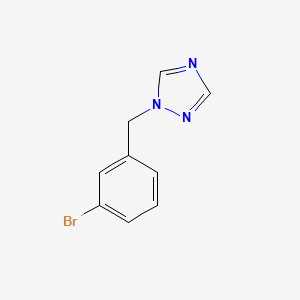

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Overview

Description

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a triazole derivative characterized by a bromine atom at the meta position of the benzyl group. Triazoles are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. The 1,2,4-triazole scaffold is particularly significant in medicinal and agrochemical research due to its versatile pharmacological properties, including anticancer, antifungal, and antibacterial activities .

Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . The interaction between this compound and PDE4 results in the inhibition of the enzyme’s activity, leading to altered cAMP levels within the cell. Additionally, this compound has been shown to bind to tubulin, a protein that is crucial for microtubule formation and stability . The binding of this compound to tubulin disrupts microtubule dynamics, which can affect various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting microtubule dynamics and inducing apoptosis . The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent cell death. Additionally, this compound has been observed to modulate cell signaling pathways, including the cAMP signaling pathway, by inhibiting PDE4 . This modulation can result in changes in gene expression and cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of PDE4, inhibiting its enzymatic activity and resulting in increased intracellular cAMP levels . This elevation in cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular responses. Additionally, the binding of this compound to tubulin disrupts microtubule dynamics, affecting cell division and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to disrupt microtubule dynamics and modulate cAMP signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit PDE4 activity and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce apoptosis at high concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit PDE4 also influences metabolic pathways regulated by cAMP signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins such as tubulin . This binding affects the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other intracellular proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its biochemical effects.

Biological Activity

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer, antifungal, and antibacterial activities.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole core, which is known for its pharmacological versatility. The 3-bromobenzyl substituent enhances its biological activity by influencing the compound's interaction with biological targets. Synthesis typically involves the reaction of 3-bromobenzyl chloride with hydrazine derivatives in the presence of appropriate catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with a similar triazole structure have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study : A study evaluated several 1,2,4-triazole derivatives and found that those with aryl substitutions exhibited enhanced anticancer activity due to their ability to inhibit tumor proliferation and angiogenesis. Specifically, compounds with a 3-bromophenylamino group showed promising results against multiple cancer cell lines, suggesting that modifications at this position can lead to improved efficacy against cancer .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Inhibition of tubulin polymerization |

| 1-(4-Chlorobenzyl)-1H-1,2,4-triazole | A549 (Lung) | 15.0 | Induction of apoptosis |

| 3-Amino-5-phenyl-1,2,4-triazole | HeLa (Cervical) | 10.0 | Antiangiogenic activity |

Antifungal Activity

The antifungal properties of triazoles are well-documented. The this compound has shown effectiveness against various fungal pathogens.

- Mechanism : Triazoles typically inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death.

Table 2: Antifungal Activity Against Common Pathogens

| Compound | Pathogen Tested | MIC (µg/mL) | Effectiveness Level |

|---|---|---|---|

| This compound | Candida albicans | 0.5 | High |

| 3-Amino-5-mercapto-1,2,4-triazole | Aspergillus niger | 0.25 | Moderate |

Antibacterial Activity

The antibacterial activity of triazoles has also been explored extensively. Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Efficacy Against Selected Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Inhibition of cell wall synthesis |

| Escherichia coli | 16 | Disruption of DNA gyrase activity |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural features. The presence of halogen atoms (like bromine) at specific positions significantly enhances their interaction with biological targets.

Key Findings:

- Substituents : The introduction of electron-withdrawing groups increases lipophilicity and improves membrane permeability.

- Positioning : The location of substituents on the triazole ring can alter binding affinity to target proteins involved in cellular processes such as proliferation and apoptosis.

Scientific Research Applications

Antimicrobial Activity

1-(3-Bromobenzyl)-1H-1,2,4-triazole has been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.125 |

| Escherichia coli | 4.0 | |

| Candida albicans | 2.0 |

Anti-inflammatory Properties

Research has shown that derivatives of 1,2,4-triazoles can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, one study highlighted that certain triazole derivatives exhibit potent anti-inflammatory effects with lower ulcerogenic risks compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound's ability to selectively inhibit COX-2 suggests potential therapeutic uses in treating inflammatory conditions without the common side effects associated with NSAIDs.

Anticancer Potential

The anticancer properties of triazole derivatives have garnered attention in recent studies. The substitution patterns on the triazole ring can significantly influence their anticancer activity. For example, aryl-substituted triazoles have shown promising results in inhibiting cancer cell proliferation in various types of cancer . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antitubercular Activity

Recent research indicates that triazole derivatives may serve as potential antitubercular agents. Compounds similar to this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating significant inhibitory effects . This application is particularly relevant given the global challenge posed by tuberculosis.

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The incorporation of bromine into the triazole structure may enhance its fungicidal properties against various plant pathogens. This application is crucial for crop protection and management strategies .

Material Science Applications

In material science, triazoles are explored for their roles as corrosion inhibitors. The ability of these compounds to form stable coordination bonds with metal surfaces makes them suitable candidates for protecting metals from corrosion . Their low toxicity and environmental compatibility further support their use in this field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromobenzyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A one-pot synthesis using NaOH as a base under reflux conditions is reported for 1,2,4-triazole derivatives, achieving good yields (~70–85%) . Microwave irradiation can accelerate reactions and improve regioselectivity, as demonstrated in analogous triazole syntheses . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants (e.g., bromobenzyl halide and triazole precursors).

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : FT-IR and NMR (¹H/¹³C) are critical for confirming functional groups and substitution patterns. For example, the bromobenzyl group’s aromatic protons appear as distinct multiplets in ¹H NMR .

- Computational : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps), which correlate well with experimental data .

Q. How can solvatochromic analysis elucidate the electronic properties of this compound?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) reveals shifts in absorption maxima (λmax), indicating intramolecular charge transfer. Correlations with solvent parameters (e.g., Reichardt’s ET(30)) quantify polarity effects on electronic transitions .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound derivatives?

- Methodological Answer : QSAR models use descriptors like logP, molar refractivity, and electrostatic potential maps to predict antifungal or antibacterial activity. For example, Aggarwal et al. (2011) correlated triazole substituents with antimicrobial efficacy using multiple linear regression and cross-validation . Machine learning algorithms (e.g., Random Forest) can enhance predictive accuracy for novel derivatives.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., microbial strains, incubation times). Meta-analyses of IC50 values across studies, combined with molecular docking to validate target interactions (e.g., fungal CYP51 for antifungals), can clarify structure-activity trends . Standardized protocols for minimum inhibitory concentration (MIC) assays are recommended.

Q. How do molecular docking studies inform the design of this compound-based TYK2 inhibitors?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions between the triazole’s bromobenzyl group and TYK2’s JH2 domain. Key residues (e.g., Val984, Leu942) form hydrophobic contacts, while the triazole ring may participate in π-π stacking. Binding affinity scores (ΔG) guide optimization of substituents for improved selectivity .

Q. What experimental and computational approaches address discrepancies between predicted and observed physicochemical properties?

- Methodological Answer : Discrepancies in logP or solubility often stem from inadequate force fields in simulations. Hybrid methods, such as COSMO-RS for solvation free energy calculations, improve agreement with experimental HPLC-derived logP values . Validation via differential scanning calorimetry (DSC) can resolve melting point inconsistencies.

Q. Which unexplored derivatives of this compound show promise for anticancer applications?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) at the triazole’s 3-position or methoxy-substituted benzyl groups are understudied. In silico screening against kinase targets (e.g., EGFR) using Schrödinger’s Glide can prioritize candidates for synthesis and in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and chemical properties of 1-(3-Bromobenzyl)-1H-1,2,4-triazole are influenced by its substituent pattern. Below is a systematic comparison with structurally similar triazole derivatives:

Substituent Position and Electronic Effects

- 1-(4-Cyanobenzyl)-1H-1,2,4-triazole: Used in the synthesis of Letrozole, an aromatase inhibitor for breast cancer treatment. The 4-cyano group enhances electron-withdrawing effects, improving metabolic stability compared to bromine. This compound achieved a 59–70% yield in nucleophilic substitution reactions .

- 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole :

The dichloro substituents increase lipophilicity and antibacterial/antifungal potency. Derivatives with triazolium moieties (e.g., compounds 223 and 224 ) showed enhanced activity due to improved charge interactions . - Paclobutrazol (1-(4-Chlorophenyl)-1H-1,2,4-triazole derivative) :

A plant growth regulator where the 4-chloro group optimizes agrochemical efficacy. Bromine’s larger atomic radius may alter steric hindrance and bioavailability compared to chlorine .

Physicochemical Properties

- Solubility: Bromine’s polarizability may reduce aqueous solubility compared to chloro or cyano derivatives but enhance membrane permeability.

Key Research Findings

Antifungal Activity: Dichlorobenzyl-triazoles achieved 80–100% inhibition against Mycobacterium tuberculosis and fungal pathogens, outperforming mono-halogenated analogs .

Anticancer Potential: Diarylmethyl-triazoles (e.g., 16e) showed potent anti-mitotic activity (IC₅₀ = 0.8 µM), suggesting that bulky substituents enhance tubulin binding .

Agrochemical Utility : Paclobutrazol’s 4-chloro group is optimal for plant growth regulation, but bromine’s larger size may offer unique advantages in pesticide design .

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDRIZFISHUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.